molecular formula C12H15N3S B2976112 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379241-43-7

4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2976112
CAS No.: 379241-43-7
M. Wt: 233.33
InChI Key: LARHSXAPRRVZBC-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidine core and a 4-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core One common approach is the cyclization of appropriate precursors, such as thiophene derivatives, under specific reaction conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemical products.

Comparison with Similar Compounds

  • 4-(2-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

  • 4-(3-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness: 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine stands out due to its specific structural features and potential applications. Its unique combination of a thieno[2,3-d]pyrimidine core and a 4-methylpiperidin-1-yl group distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9-2-5-15(6-3-9)11-10-4-7-16-12(10)14-8-13-11/h4,7-9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARHSXAPRRVZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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